molecular formula C9H3F6IO B8453258 3'-Iodo-5'-(trifluoromethyl)-2,2,2-trifluoroacetophenone

3'-Iodo-5'-(trifluoromethyl)-2,2,2-trifluoroacetophenone

Cat. No.: B8453258
M. Wt: 368.01 g/mol
InChI Key: POQJFCMFPHSTLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3’-Iodo-5’-trifluoromethyl-2,2,2-trifluoroacetophenone is a chemical compound with the molecular formula C9H3F6IO and a molecular weight of 368.01 g/mol It is characterized by the presence of iodine and trifluoromethyl groups attached to a trifluoroacetophenone core

Properties

Molecular Formula

C9H3F6IO

Molecular Weight

368.01 g/mol

IUPAC Name

2,2,2-trifluoro-1-[3-iodo-5-(trifluoromethyl)phenyl]ethanone

InChI

InChI=1S/C9H3F6IO/c10-8(11,12)5-1-4(2-6(16)3-5)7(17)9(13,14)15/h1-3H

InChI Key

POQJFCMFPHSTLX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)I)C(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 3’-Iodo-5’-trifluoromethyl-2,2,2-trifluoroacetophenone involves several steps. One common method includes the reaction of 3,5-diiodoacetophenone with trifluoromethyl iodide in the presence of a suitable catalyst . The reaction conditions typically involve elevated temperatures and the use of solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO). Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

3’-Iodo-5’-trifluoromethyl-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, Grignard reagents, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

3’-Iodo-5’-trifluoromethyl-2,2,2-trifluoroacetophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-Iodo-5’-trifluoromethyl-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

3’-Iodo-5’-trifluoromethyl-2,2,2-trifluoroacetophenone can be compared with other similar compounds, such as:

The presence of both iodine and trifluoromethyl groups in 3’-Iodo-5’-trifluoromethyl-2,2,2-trifluoroacetophenone makes it unique, providing a combination of properties that can be exploited in various scientific and industrial applications.

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